molecular formula C5H5N3O2 B112594 5-Aminopyrazine-2-carboxylic acid CAS No. 40155-43-9

5-Aminopyrazine-2-carboxylic acid

Cat. No. B112594
CAS RN: 40155-43-9
M. Wt: 139.11 g/mol
InChI Key: FMEFOOOBIHQRMK-UHFFFAOYSA-N
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Description

5-Aminopyrazine-2-carboxylic acid is a compound with the CAS Number: 40155-43-9 and a molecular weight of 139.11 . Its IUPAC name is 5-amino-2-pyrazinecarboxylic acid . It is a solid substance that should be stored in a sealed, dry environment, preferably in a freezer under -20°C .


Synthesis Analysis

The synthesis of compounds related to 5-Aminopyrazine-2-carboxylic acid has been reported in several studies . For instance, favipiravir, an antiviral drug, was synthesized from 2-aminopyrazine . The synthesis involved seven steps, including the creation of 3,6-dichloropyrazine-2-carbonitrile, a key intermediate . Another study described an optimized procedure for the synthesis of favipiravir starting from 3-aminopyrazine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-Aminopyrazine-2-carboxylic acid can be represented by the formula C5H5N3O2 . A study on a related compound, 3-aminopyrazine-2-carboxylic acid, revealed that each hexacoordinated Al(III) centre adopts a distorted octahedral geometry occupied by two O carboxylate, two N pyrazine, and two O hydroxo atoms .


Chemical Reactions Analysis

Several chemical reactions involving compounds related to 5-Aminopyrazine-2-carboxylic acid have been reported . For example, the synthesis of favipiravir involved regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .

Scientific Research Applications

Antimicrobial Agent Development

5-Aminopyrazine-2-carboxylic acid: has been explored for its potential in creating new antimicrobial agents. Researchers have synthesized derivatives by reacting it with alkyl/aryl isocyanates, which showed promising antimycobacterial, antibacterial, and antifungal activities .

Pharmaceutical Synthesis

This compound serves as a building block in the synthesis of various pharmaceuticals. It has been used in the synthesis of Favipiravir, an antiviral drug, indicating its role in the development of medications for infectious diseases .

Chemical Synthesis

In chemical synthesis, 5-Aminopyrazine-2-carboxylic acid is utilized for constructing complex molecules. Its derivatives are important intermediates in synthesizing compounds with a wide range of biological activities .

Material Science

The compound’s properties are beneficial in material science, particularly in the synthesis of new materials with potential applications in various industries. Its solid form and stability under freezing conditions make it suitable for long-term storage and use in material synthesis .

Analytical Chemistry

5-Aminopyrazine-2-carboxylic acid: is used in analytical chemistry for method development and validation. Its well-defined structure and properties facilitate the accurate analysis of chemical reactions and compounds .

Environmental Applications

While direct environmental applications were not prominently featured in the search results, compounds like 5-Aminopyrazine-2-carboxylic acid can be involved in environmental monitoring and remediation research due to their chemical properties and reactivity .

Safety And Hazards

The safety information for 5-Aminopyrazine-2-carboxylic acid indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 5-Aminopyrazine-2-carboxylic acid and related compounds are promising. Favipiravir, a related compound, has been re-purposed to treat COVID-19 patients under emergency provision in several countries . The synthesis routes of favipiravir have been reported by academic groups and companies, and it is believed that diethyl malonate could be used for the synthesis of 2-aminomalonamide .

properties

IUPAC Name

5-aminopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEFOOOBIHQRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619638
Record name 5-Aminopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyrazine-2-carboxylic acid

CAS RN

40155-43-9
Record name 5-Aminopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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